1,2,3,4-tetrahydronaphthalene-2,7-diol
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Overview
Description
1,2,3,4-Tetrahydronaphthalene-2,7-diol is an organic compound with the molecular formula C10H12O2 and a molecular weight of 164.2 g/mol It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups at the 2 and 7 positions on the tetrahydronaphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydronaphthalene-2,7-diol can be synthesized through several methods. One common approach involves the catalytic hydrogenation of naphthalene in the presence of a nickel catalyst . This reaction typically occurs under high pressure and temperature conditions to ensure complete hydrogenation of the naphthalene ring.
Another method involves the Darzens tetralin synthesis, where derivatives of 1,2,3,4-tetrahydronaphthalene are prepared by intramolecular electrophilic aromatic substitution reactions of a 1-aryl-pent-4-ene using concentrated sulfuric acid .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes utilize advanced catalysts and optimized reaction conditions to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydronaphthalene-2,7-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diol into other hydrogenated forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the tetrahydronaphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt) is often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce fully hydrogenated derivatives .
Scientific Research Applications
1,2,3,4-Tetrahydronaphthalene-2,7-diol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydronaphthalene-2,7-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups on the compound allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects .
Comparison with Similar Compounds
1,2,3,4-Tetrahydronaphthalene-2,7-diol can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydronaphthalene: This compound lacks the hydroxyl groups present in this compound, making it less reactive in certain chemical reactions.
1,2,3,4-Tetrahydronaphthalene-2,7-dimethyl: This compound has methyl groups instead of hydroxyl groups, which alters its chemical properties and reactivity.
1,5-Dihydroxy-1,2,3,4-tetrahydronaphthalene: This compound has hydroxyl groups at different positions, leading to different chemical and biological properties.
Properties
CAS No. |
303185-87-7 |
---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.2 |
Purity |
95 |
Origin of Product |
United States |
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